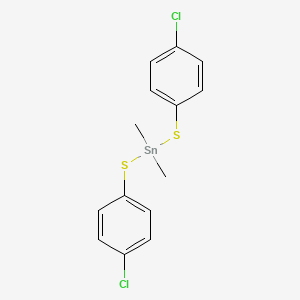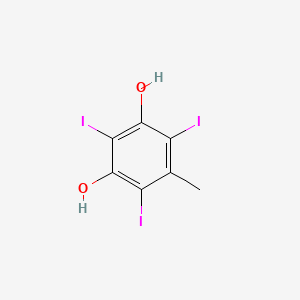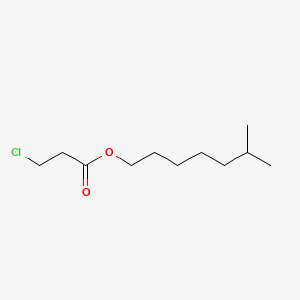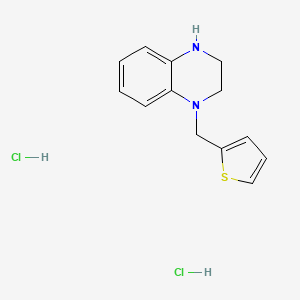
1,3-Cyclohexanedione, 2-(1,1-dimethylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Cyclohexanedione, 2-(1,1-dimethylethyl)- is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.2328 g/mol . This compound is a derivative of 1,3-cyclohexanedione, where a tert-butyl group is attached to the second carbon atom of the cyclohexane ring. It is known for its unique chemical properties and is used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Cyclohexanedione, 2-(1,1-dimethylethyl)- can be synthesized through several methods. One common method involves the reaction of 1,3-cyclohexanedione with tert-butyl bromide in the presence of a base such as potassium carbonate in acetonitrile . The reaction is typically carried out at room temperature for several hours, followed by acidification and extraction with an organic solvent like dichloromethane.
Industrial Production Methods
In industrial settings, the production of 1,3-cyclohexanedione, 2-(1,1-dimethylethyl)- may involve the use of high-pressure reactors and catalysts to optimize yield and purity. For example, a mixture of 1,3-cyclohexanedione, tert-butyl bromide, and a suitable base can be reacted under controlled temperature and pressure conditions to produce the desired compound .
化学反应分析
Types of Reactions
1,3-Cyclohexanedione, 2-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups to alcohols or other reduced forms.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alcohols .
科学研究应用
1,3-Cyclohexanedione, 2-(1,1-dimethylethyl)- has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: The compound is used in the production of herbicides, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 1,3-cyclohexanedione, 2-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
1,3-Cyclohexanedione, 2-(1,1-dimethylethyl)- can be compared with other similar compounds, such as:
1,3-Cyclohexanedione: The parent compound without the tert-butyl group. It has different reactivity and applications.
2-Methyl-1,3-cyclohexanedione: A similar compound with a methyl group instead of a tert-butyl group.
Dimedone (5,5-dimethyl-1,3-cyclohexanedione): Another derivative with two methyl groups at the 5-position.
The uniqueness of 1,3-cyclohexanedione, 2-(1,1-dimethylethyl)- lies in its specific reactivity and the presence of the bulky tert-butyl group, which influences its chemical behavior and applications.
属性
CAS 编号 |
37435-26-0 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC 名称 |
2-tert-butylcyclohexane-1,3-dione |
InChI |
InChI=1S/C10H16O2/c1-10(2,3)9-7(11)5-4-6-8(9)12/h9H,4-6H2,1-3H3 |
InChI 键 |
HBFVJBNHZRPGBS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1C(=O)CCCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Azabicyclo[2.2.1]heptane-4-carbothioamide](/img/structure/B13952393.png)
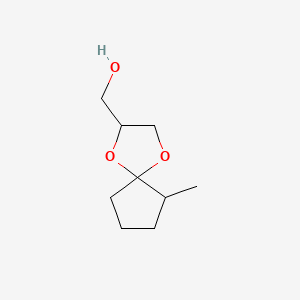
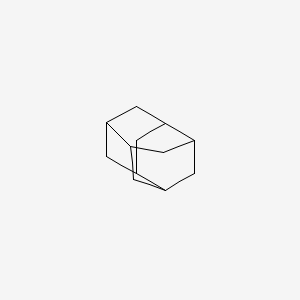
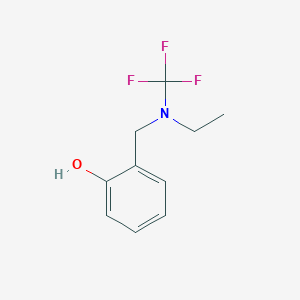
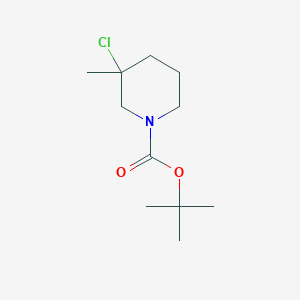
![Methyl {[2-(bromomethyl)phenyl]methoxy}carbamate](/img/structure/B13952429.png)


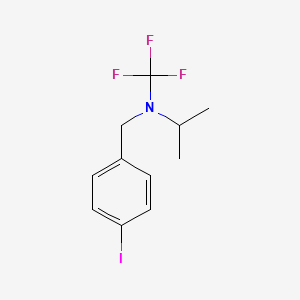
![1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene](/img/structure/B13952455.png)
